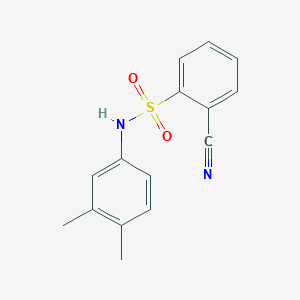

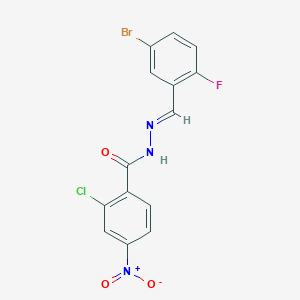

6-甲基-4-(3-噻吩基)-2-硫代-1,2,5,6,7,8-六氢-1,6-萘啶-3-腈

描述

Synthesis Analysis

The synthesis of thienyl-substituted naphthyridine derivatives involves multiple steps, including ring expansion methods, photocyclization, and reactions with α-halo compounds. For instance, compounds similar to the target molecule have been synthesized through cyanogen bromide-induced ring expansion of tetrahydrothieno pyridinylalkanol precursors, followed by conversion into N-methyl analogues and thermal Meisenheimer rearrangement (Bremner et al., 1988). Additionally, novel polycyclic heterocyclic ring systems have been created via photocyclization from known intermediates, highlighting the complexity and versatility of methods available for synthesizing such compounds (Musmar & Castle, 1994).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as NMR and electronic spectroscopy, are crucial for elucidating the molecular structure of naphthyridine derivatives. These techniques have revealed the geometries, electronic properties, and bonding arrangements within such molecules, providing insights into their structural characteristics and the influence of thienyl substitution on their molecular architecture. For example, studies on similar compounds have demonstrated the importance of N-H...N hydrogen bonds and aromatic π⋯π stacking interactions in the crystal structure, influencing the overall molecular conformation (Kingsford-Adaboh et al., 1996).

Chemical Reactions and Properties

Thienyl-substituted naphthyridine derivatives participate in various chemical reactions, including three-component condensations, Michael additions, and cyclization reactions. These reactions facilitate the synthesis of a wide array of heterocyclic compounds with different substituents and functional groups. The versatility in chemical reactivity allows for the modification of the molecular structure, leading to derivatives with diverse chemical properties (Dyachenko, 2011).

Physical Properties Analysis

The physical properties of thienyl-substituted naphthyridine derivatives, including solubility, melting point, and crystal structure, are influenced by the specific substituents and the overall molecular geometry. Studies on related compounds have employed spectroscopic and X-ray diffraction techniques to investigate these properties, contributing to a better understanding of how structural variations affect the physical characteristics of these molecules (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are key aspects of thienyl-substituted naphthyridine derivatives. Density Functional Theory (DFT) calculations, for instance, have been used to explore the electronic structure, charge distribution, and non-linear optical (NLO) properties of such compounds. These studies provide valuable insights into the chemical behavior and potential applications of these molecules in materials science and photovoltaic devices (Abdel-Latif et al., 2020).

科学研究应用

合成和生物学效应

该化合物参与各种衍生物的合成,这些衍生物具有潜在的生物学应用。例如,已合成 2-氨基噻吩-3-腈及其相关化合物的衍生物,并对其进行了抗菌和抗真菌活性的测试。这些化合物结合了 1H-苯并三唑部分或 1,3,4-噻二唑衍生物,显示出显着的生物学效应 (Al-Omran、El-Khair 和 Mohareb,2002)。

新型合成程序

研究还集中在涉及该化合物的新型合成程序上。一项研究描述了一种合成 1,6-萘啶-2(1H)-酮及其衍生物的简便方法,这些衍生物在结构上与 6-甲基-4-(3-噻吩基)-2-硫代-1,2,5,6,7,8-六氢-1,6-萘啶-3-腈相关。此类合成方法对于开发具有潜在应用的新化合物至关重要 (Singh 和 Lesher,1990)。

晶体结构分析

晶体结构分析在理解此类化合物的性质中起着至关重要的作用。例如,已对类似化合物的 X 射线结构进行分析以揭示详细的分子结构,这对于开发新药和材料至关重要 (Kingsford-Adaboh、Kashino、Sasaki、Rouf 和 Hirota,1996)。

化学转化和应用

该化合物的化学转化导致各种应用。例如,涉及类似结构的化学转化已用于生产在光伏器件中具有潜在应用的新型化合物,展示了这些化合物在材料科学中的多功能性 (Halim、Ibrahim、Roushdy、Farag、Gabr 和 Said,2018)。

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanisms of action .

未来方向

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .

属性

IUPAC Name |

6-methyl-2-sulfanylidene-4-thiophen-3-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2/c1-17-4-2-12-11(7-17)13(9-3-5-19-8-9)10(6-15)14(18)16-12/h3,5,8H,2,4,7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIBXPOJDJIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)

![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)

![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)